Physicochemical properties of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine
Physicochemical properties of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine
An In-Depth Technical Guide to the Physicochemical Properties of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine
Introduction
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine is a substituted benzylamine derivative featuring a cyclopropyl group attached to the nitrogen and a trifluoro-ethoxy group on the phenyl ring. The unique combination of the strained cyclopropyl ring, the flexible benzylamine core, and the electron-withdrawing trifluoro-ethoxy moiety suggests potential applications in medicinal chemistry and drug discovery. The cyclopropyl group is a known bioisostere for various functional groups and can influence the conformational rigidity and metabolic stability of a molecule. The trifluoro-ethoxy group can significantly impact lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its characterization, to support researchers and drug development professionals.
Chemical Identity
A crucial first step in the characterization of any chemical entity is to establish its unique identifiers.
| Identifier | Value | Source |
| Chemical Name | Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine | N/A |
| CAS Number | 1095127-74-4 | [1] |
| EC Number | 823-183-6 | [1] |
| Molecular Formula | C12H14F3NO | N/A |
| Molecular Weight | 245.24 g/mol | N/A |
| Canonical SMILES | C1CC1NC(C2=CC=C(C=C2)OCC(F)(F)F) | N/A |
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction and Experimental Considerations |
| Melting Point (°C) | Not available | Expected to be a solid at room temperature. The melting point will be influenced by crystal lattice energy. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended. |
| Boiling Point (°C) | ~300-350 | Estimated based on the boiling points of similar aromatic amines and ethers. High boiling point is expected due to the molecular weight and polar functional groups. Experimental determination would require vacuum distillation to prevent decomposition. |
| Density (g/cm³) | ~1.2 | Estimated based on related fluorinated aromatic compounds. Experimental measurement can be performed using a pycnometer. |
| LogP | 3.5 - 4.5 | The trifluoro-ethoxy group significantly increases lipophilicity. The LogP can be experimentally determined using the shake-flask method or estimated by reverse-phase HPLC. |
| pKa | 8.5 - 9.5 | The basicity of the secondary amine is expected to be slightly lower than typical alkylamines due to the influence of the benzyl group. Potentiometric titration is the standard method for experimental determination. |
| Water Solubility | Low | The significant lipophilicity conferred by the trifluoro-ethoxy and cyclopropyl groups suggests low aqueous solubility. Experimental determination can be carried out using the shake-flask method followed by quantification via HPLC-UV. |
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, cyclopropyl, and trifluoro-ethoxy protons. The hydrogens on carbons adjacent to the nitrogen typically appear in the 2.3-3.0 ppm range.[2] The N-H proton signal may be broad and its chemical shift can be concentration-dependent, typically appearing between 0.5-5.0 ppm.[2] Deuterium exchange with D₂O can be used to confirm the N-H signal.[2]
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¹³C NMR: The carbon spectrum will provide information on the number of unique carbon environments. Carbons directly attached to the nitrogen atom typically resonate in the 10-65 ppm region.[2] The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoro-ethoxy group. The chemical shift will be indicative of the electronic environment.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
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N-H Stretch: A moderate absorption is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
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C-N Stretch: The C-N stretching vibration for aromatic amines is typically observed in the 1200-1350 cm⁻¹ range.[2]
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C-O-C Stretch: The ether linkage will show a strong absorption in the 1000-1300 cm⁻¹ region.
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C-F Stretch: Strong absorptions corresponding to the C-F bonds of the trifluoro-ethoxy group are expected in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 245. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular formula.[2]
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Fragmentation: Common fragmentation pathways for benzylamines include cleavage at the benzylic C-N bond, leading to the formation of a tropylium ion (m/z 91) or a related substituted benzyl cation. Alpha-cleavage adjacent to the nitrogen of the cyclopropyl group is also a likely fragmentation pathway.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for assessing the purity of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine and for its quantification in various matrices.
-
HPLC: Reversed-phase HPLC with a C18 column is a suitable method for the analysis of this relatively nonpolar compound. A mobile phase consisting of a mixture of acetonitrile or methanol and water, with a small amount of an acid modifier like trifluoroacetic acid or formic acid to improve peak shape, would be appropriate. Detection can be achieved using a UV detector, with the wavelength of maximum absorbance determined by a UV scan.
-
GC: Due to its volatility, GC is also a viable analytical technique. A non-polar or moderately polar capillary column would be suitable. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection.[5]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the characterization of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine.
Protocol for Purity Determination by HPLC-UV
Caption: Workflow for HPLC-UV Purity Analysis.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the reference standard of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine and dissolve it in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at the wavelength of maximum absorbance (to be determined, likely around 254 nm).
-
-
Analysis: Inject the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa Determination.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., a water-methanol mixture to ensure solubility).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH at regular intervals of added titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
Synthesis and Purification
While a detailed synthetic route is beyond the scope of this guide, a plausible approach involves the reductive amination of 4-(2,2,2-trifluoro-ethoxy)-benzaldehyde with cyclopropylamine.
Caption: General Synthetic and Purification Workflow.
Purification of the final compound would likely be achieved by column chromatography on silica gel, followed by recrystallization if the compound is a solid. The purity of the final product should be confirmed by HPLC and its identity verified by NMR and MS.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine. While experimental data for this specific molecule is sparse, a combination of data from analogous structures and established scientific principles allows for a robust prediction of its properties and the development of appropriate analytical methodologies. The provided protocols for HPLC analysis and pKa determination offer a starting point for researchers to characterize this compound. Further experimental investigation is necessary to confirm the predicted values and to fully elucidate the properties of this interesting molecule for its potential applications in research and development.
References
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NextSDS. CYCLOPROPYL-[4-(2,2,2-TRIFLUORO-ETHOXY)-BENZYL]-AMINE. [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
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Agency for Toxic Substances and Disease Registry. (2003). 7. ANALYTICAL METHODS. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]
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Academia.edu. (n.d.). (PDF) 19F NMR analyses of some cyclopropane derivatives. [Link]
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Pádua, F. L. C., et al. (2015). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 80(22), 11456–11466. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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